molecular formula C14H23N3O2S2 B7112055 N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide

N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide

Cat. No.: B7112055
M. Wt: 329.5 g/mol
InChI Key: FDMZOCGBTSVYBZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxyethyl group, a dimethylaminoethylsulfanyl group, and a thiazolylacetamide moiety

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S2/c1-17(2)5-6-20-14-16-11(9-21-14)7-13(19)15-8-12(18)10-3-4-10/h9-10,12,18H,3-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMZOCGBTSVYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC(=CS1)CC(=O)NCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative under basic conditions.

    Introduction of the Dimethylaminoethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated thiazole intermediate with dimethylaminoethylthiol in the presence of a base.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Grignard reaction, where a cyclopropylmagnesium bromide reacts with an appropriate carbonyl compound.

    Formation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.

    Substitution: The dimethylaminoethylsulfanyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced thiazole derivative.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(methylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-oxazol-4-yl]acetamide

Uniqueness

N-(2-cyclopropyl-2-hydroxyethyl)-2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance to the molecule, potentially enhancing its binding affinity and specificity for certain molecular targets. Additionally, the combination of the thiazole ring and the dimethylaminoethylsulfanyl group provides a distinct electronic environment that can influence the compound’s reactivity and interactions.

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